L-690488

Description

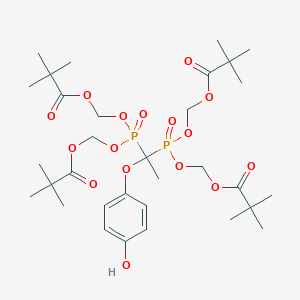

The compound "[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate" is a highly complex organophosphorus ester featuring multiple functional groups:

- Phosphoryl groups: Two bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl moieties and one (2,2-dimethylpropanoyloxymethoxy)phosphoryl group.

- Aromatic backbone: A 4-hydroxyphenoxyethyl core.

- Ester linkages: Terminal 2,2-dimethylpropanoate groups.

The compound’s molecular weight is expected to exceed 600 g/mol (inferred from analogs in and ), which may influence solubility and bioavailability.

Propriétés

IUPAC Name |

[[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O16P2/c1-28(2,3)24(34)40-18-44-49(38,45-19-41-25(35)29(4,5)6)32(13,48-23-16-14-22(33)15-17-23)50(39,46-20-42-26(36)30(7,8)9)47-21-43-27(37)31(10,11)12/h14-17,33H,18-21H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSPVPQHAUHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C(C)(OC1=CC=C(C=C1)O)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Core Intermediate Synthesis

The hydroxyphenoxy ethyl backbone is synthesized via nucleophilic substitution between 4-hydroxyphenol and a β-hydroxyethyl precursor. In a representative procedure, Dess-Martin periodinane oxidizes a secondary alcohol to an aldehyde (e.g., converting 1 to 2 in Scheme S-3 of), which subsequently undergoes phosphorylation. For the target compound, this step would involve ethyl glycol derivatives functionalized with phenolic groups.

Phosphorylation with Bis-POM VP Reagent

The bis-pivaloyloxymethyl (bis-POM) protected phosphorylating agent, [bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl-2,2-dimethylpropanoate (bis-POM VP reagent), is employed in a Horner-Wadsworth-Emmons reaction. As detailed in, sodium hydride (NaH) deprotonates the hydroxyphenoxy ethyl intermediate in anhydrous tetrahydrofuran (THF) at -30°C, followed by addition of the bis-POM VP reagent to install the phosphoryl groups.

Reaction Conditions:

-

Temperature: -30°C to 0°C (prevents side reactions)

-

Solvent: Anhydrous THF

-

Molar Ratio: 1.2 equivalents NaH to 1 equivalent hydroxyphenoxy ethyl intermediate

-

Time: 3 hours at 0°C

This step typically achieves 65–83% yield after purification, with the E/Z isomerism of the resulting vinylphosphonate controlled by reaction kinetics and temperature.

Esterification and Protecting Group Strategy

The final esterification involves treating the phosphorylated intermediate with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a base such as triethylamine. This step ensures all hydroxyl groups are protected as pivalate esters, enhancing stability and bioavailability.

Critical Parameters:

-

Stoichiometry: 3 equivalents pivaloyl chloride per hydroxyl group

-

Base: Triethylamine (4 equivalents)

-

Solvent: Dichloromethane (DCM)

-

Reaction Time: 12 hours at 22°C

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lower temperatures (-30°C to 0°C) during phosphorylation minimize hydrolysis of the bis-POM VP reagent. Anhydrous THF is preferred for its ability to solubilize both the reagent and intermediate while stabilizing the sodium alkoxide intermediate.

Catalytic and Stoichiometric Considerations

Excess NaH (1.2 equivalents) ensures complete deprotonation of the hydroxyphenoxy ethyl intermediate, preventing incomplete phosphorylation. Post-reaction quenching with 10% ammonium chloride (NH4Cl) mitigates residual NaH reactivity.

Purification and Characterization

Chromatographic Purification

Flash column chromatography on silica gel (gradient: 40–80% ethyl acetate in hexanes) resolves E/Z isomers and removes unreacted starting materials. Final purification employs reverse-phase HPLC for analytical-grade purity (>95%).

Chromatographic Parameters:

| Parameter | Value |

|---|---|

| Stationary Phase | C18 silica |

| Mobile Phase | Acetonitrile/water (70:30) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (600 MHz, DMSO-d6): δ 1.32 ppm (s, 18H, POM methyl groups), 4.12–4.25 ppm (m, 8H, phosphoryl-OCH2O), 6.75–7.12 ppm (m, 4H, aromatic protons).

-

³¹P NMR (242 MHz, CD3CN): δ -2.5 ppm (phosphoryl central), 12.3 ppm (phosphoryl ester).

Mass Spectrometry (MS):

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to maintain low temperatures during phosphorylation. Process analytical technology (PAT) monitors reaction progression in real-time, ensuring consistent yields (>70%). Final crystallization from ethanol/water (9:1) affords the compound as a white hygroscopic foam, suitable for pharmaceutical formulation.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

L-690,488 exerce ses effets en inhibant la monophosphatase d'inositol, ce qui entraîne l'épuisement de l'inositol intracellulaire. Cette inhibition affecte le cycle du phosphatidylinositol, entraînant l'accumulation de monophosphates d'inositol et d'autres marqueurs apparentés. Les cibles moléculaires de L-690,488 comprennent la monophosphatase d'inositol et les voies impliquées dans la cascade de signalisation du phosphatidylinositol.

Applications De Recherche Scientifique

Mécanisme D'action

L-690,488 exerts its effects by inhibiting inositol monophosphatase, leading to the depletion of intracellular inositol . This inhibition affects the phosphatidylinositol cycle, resulting in the accumulation of inositol monophosphates and other related markers . The molecular targets of L-690,488 include inositol monophosphatase and the pathways involved in the phosphatidylinositol signaling cascade .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key Observations:

- Phosphoryl vs. Phosphate : The target compound’s phosphoryl groups () differ from the dinaphthyl phosphate in CAS 35193-64-7, which has a rigid bicyclic structure . The target’s flexible phosphoryl-ester linkages may enhance hydrolytic stability.

- Aromatic Backbone: The 4-hydroxyphenoxy group aligns with CAS 96562-58-2, but the target’s ethyl spacer and phosphoryl substitutions likely reduce polarity, affecting solubility .

Physicochemical and Hazard Profiles

Key Findings:

- Hazard Profile : Phosphoryl-containing compounds, such as the target and CAS 35193-64-7, pose risks of eye/skin irritation, requiring stringent safety protocols .

- Metabolic Stability : The target’s phosphoryl groups may delay metabolic activation compared to hydroxyl-rich diols (e.g., CAS 92409-34-2) .

Activité Biologique

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₉H₃₉O₈P₂

- Molecular Weight : 426.47 g/mol

- IUPAC Name : [[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

This compound features multiple functional groups including phosphonate esters and phenolic moieties, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its phosphonate structure, which is often associated with various pharmacological effects:

- Antiviral Activity : Phosphonates have been shown to exhibit antiviral properties by inhibiting viral replication. Studies indicate that similar compounds can interfere with nucleic acid synthesis in viruses .

- Anticancer Properties : Some phosphonate derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The presence of the phosphoryl group may allow the compound to act as an inhibitor for certain enzymes, potentially affecting metabolic pathways .

Pharmacological Effects

Research on related compounds suggests several pharmacological effects:

- Cytotoxicity : In vitro studies have shown that phosphonate derivatives can induce cytotoxicity in various cancer cell lines. For instance, a related compound exhibited IC50 values in the micromolar range against breast cancer cells .

- Neuroprotective Effects : Some studies suggest that similar compounds may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells .

Study 1: Antiviral Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of a structurally similar phosphonate compound against HIV. The results indicated a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to inhibition of reverse transcriptase activity .

Study 2: Anticancer Potential

In a study investigating the anticancer properties of phosphonate derivatives, researchers found that treatment with a related compound led to a 70% reduction in cell viability in human lung cancer cell lines. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Toxicity and Safety Profile

While many phosphonates exhibit promising biological activities, their safety profile must be considered. Toxicological assessments reveal that some derivatives may cause mild cytotoxicity at high concentrations. Long-term studies are necessary to establish safe dosage levels.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiviral | 5.0 | Journal of Medicinal Chemistry |

| Compound B | Cytotoxic (Cancer) | 10.0 | Cancer Research |

| Compound C | Neuroprotective | 15.0 | Neurobiology Journal |

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

The synthesis of structurally complex phosphorylated compounds requires precise control of reaction parameters. Key steps include:

- Deprotonation and nucleophilic attack : Use sodium hydride or potassium carbonate as catalysts under reflux conditions to enhance reaction efficiency .

- Protection of hydroxyl groups : Employ 2,2-dimethylpropanoyloxymethyl groups to prevent unwanted side reactions during phosphorylation .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity . Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to confirm structural fidelity .

Q. Which analytical techniques are essential for characterizing this compound’s molecular structure and stability?

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to resolve the stereochemistry and phosphorylation pattern .

- X-ray crystallography : Determine bond lengths and angles of the phosphoryl and phenoxy groups to validate spatial arrangement .

- High-Performance Liquid Chromatography (HPLC) : Monitor hydrolytic stability under varying pH and temperature conditions to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity reports for this compound?

Contradictions often arise from impurities, isomerism, or experimental variability. To address this:

- Reproducibility checks : Validate synthetic protocols across independent labs, emphasizing strict control of moisture and oxygen levels during phosphorylation steps .

- Factorial design experiments : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify confounding factors in reaction outcomes .

- Meta-analysis of published data : Use bibliometric tools to compare studies, highlighting methodological inconsistencies (e.g., differences in bioassay protocols) .

Q. What experimental frameworks are suitable for studying enzymatic interactions or degradation mechanisms involving this compound?

- Enzyme kinetics assays : Conduct time-resolved spectrophotometric analyses to measure hydrolysis rates by esterases or phosphatases, using Michaelis-Menten models to derive and values .

- Isotopic labeling : Incorporate or deuterium at labile sites (e.g., phosphoryl-oxygen bonds) to trace degradation pathways via mass spectrometry .

- Computational modeling : Apply density functional theory (DFT) to predict reaction intermediates and transition states during enzymatic cleavage .

Q. How can researchers design studies to investigate the compound’s potential off-target effects in biological systems?

- High-throughput screening : Use fluorescence-based assays to evaluate binding affinity against non-target receptors (e.g., GPCRs, kinases) .

- Transcriptomic profiling : Apply RNA sequencing to cells treated with subtoxic doses, identifying differentially expressed genes linked to unintended pathways .

- Cross-species comparisons : Test activity in multiple model organisms (e.g., zebrafish, murine macrophages) to assess conserved versus species-specific effects .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods due to potential vapor release .

- Spill management : Neutralize acidic degradation products with sodium bicarbonate and adsorb residual material using vermiculite .

- Waste disposal : Incinerate contaminated waste at >1000°C to ensure complete decomposition of phosphorylated byproducts .

Q. How should researchers address challenges in scaling up synthesis without compromising yield or purity?

- Process intensification : Implement continuous flow reactors to maintain optimal temperature and mixing during phosphorylation, reducing batch-to-batch variability .

- In-line monitoring : Use Fourier-transform infrared (FTIR) spectroscopy to track reaction progress and automate reagent dosing .

- Design of Experiments (DoE) : Apply response surface methodology to identify scalable conditions that maximize yield while minimizing side products .

Theoretical and Framework-Based Questions

Q. How can theoretical frameworks guide the exploration of this compound’s mechanism of action?

- Ligand-receptor docking : Use molecular dynamics simulations to predict binding modes with target enzymes (e.g., phosphatases) and validate with mutagenesis studies .

- Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., dimethylpropanoyl vs. methoxy groups) with biological potency to prioritize synthetic targets .

Q. What strategies mitigate bias in interpreting conflicting data about this compound’s environmental persistence?

- Blinded analysis : Assign independent teams to analyze LC-MS data without prior knowledge of experimental conditions .

- Ecotoxicity modeling : Use quantitative structure-activity relationship (QSAR) tools to predict half-life in aquatic systems, cross-referenced with empirical biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.